N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide
CAS No.: 1435803-66-9
Cat. No.: VC4970403
Molecular Formula: C10H17ClN4OS
Molecular Weight: 276.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1435803-66-9 |
|---|---|
| Molecular Formula | C10H17ClN4OS |
| Molecular Weight | 276.78 |
| IUPAC Name | N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C10H16N4OS/c1-6(2)9-13-14-10(16-9)12-8(15)7-4-3-5-11-7/h6-7,11H,3-5H2,1-2H3,(H,12,14,15) |
| Standard InChI Key | XGMNAHRNSPFIBX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)C2CCCN2 |
Introduction
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. It is characterized by its distinctive structure, which includes a prolinamide moiety, contributing to its potential biological activities. The compound's chemical identification number is 1435803-66-9, and it has garnered interest due to its applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Formula and Molecular Weight
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Molecular Formula: CHNS
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Molecular Weight: Approximately 226.31 g/mol
Synthesis
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide typically involves a nucleophilic attack by prolinamide on the electrophilic site of the thiadiazole ring. This step is crucial for forming the desired prolinamide derivative. Various catalysts can be employed to enhance yield and selectivity during synthesis.
Spectroscopic Analysis
The structure of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide can be visualized and confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods are essential for understanding the compound's chemical properties and confirming its synthesis.
N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
This compound, with a CAS number of 1246050-92-9, also features a thiadiazole moiety but with a more complex structure involving a piperazine ring. Its molecular formula is CHNOS, and it has a molecular weight of 389.5 g/mol .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide
This compound has a molecular formula of CHNOS and a molecular weight of 255.38 g/mol. It is another thiadiazole derivative but lacks the prolinamide group present in N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide .
Data Table: Comparison of Thiadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide | CHNS | 226.31 | 1435803-66-9 |
| N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | CHNOS | 389.5 | 1246050-92-9 |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | CHNOS | 255.38 | - |
References:
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Chemsrc. N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide. CAS#:1246050-92-9.
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PubChem. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide. CID: 142772168.
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MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Age
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